Cas no 42754-97-2 (6-Chloro-1H-pyrazolo3,4-Dpyrimidin-4(7H)-one)
6-Chloro-1H-pyrazolo3,4-Dpyrimidin-4(7H)-one Chemical and Physical Properties
Names and Identifiers
-
- 6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- 6-chloro-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one
- 6-chloro-1,5-dihydro-4H-Pyrazolo[3,4-d]pyrimidin-4-one
- 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one
- 6-Chlor-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-on
- 6-chloro-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one
- 6-chloro-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one
- 6-chloropyrazolo[3,4-d]pyrimidin-4(5H)-one
- AC1L5BIB
- AC1Q3HAI
- AC1Q3KW7
- CTK1D8102
- NSC7848
- SureCN6642975
- SY036679
- NSC-7848
- 6-chloro-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one
- J-518493
- AKOS024302413
- SCHEMBL2266999
- 4h-pyrazolo[3,4-d]pyrimidin-4-one,6-chloro-1,5-dihydro-
- MFCD18793418
- 6-chloro-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
- AC6129
- IHMWOTGINGMVHR-UHFFFAOYSA-N
- CS-0085137
- 42754-97-2
- 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one 6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- A913474
- DA-06736
- DTXSID50278510
- 335389-60-1
- EN300-61105
- 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol
- AKOS015830631
- 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one
- Z1587294678
- AKOS017464281
- DB-359345
- 6-chloro-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
- 6-Chloro-1H-pyrazolo3,4-Dpyrimidin-4(7H)-one
-
- MDL: MFCD18793418
- Inchi: 1S/C5H3ClN4O/c6-5-8-3-2(1-7-10-3)4(11)9-5/h1H,(H2,7,8,9,10,11)
- InChI Key: IHMWOTGINGMVHR-UHFFFAOYSA-N
- SMILES: ClC1=NC2=C(C=NN2)C(N1)=O
Computed Properties
- Exact Mass: 170.00000
- Monoisotopic Mass: 169.9995384g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 70.1Ų
Experimental Properties
- PSA: 74.43000
- LogP: 0.29960
6-Chloro-1H-pyrazolo3,4-Dpyrimidin-4(7H)-one Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Chloro-1H-pyrazolo3,4-Dpyrimidin-4(7H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A089004732-1g |
6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one |
42754-97-2 | 95% | 1g |
$400.00 | 2023-09-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB40272-1g |
6-Chloro-1H-pyrazolo3,4-Dpyrimidin-4(7H)-one |
42754-97-2 | 97% | 1g |
2868.00 | 2021-06-01 | |
| Chemenu | CM269691-1g |
6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one |
42754-97-2 | 95+% | 1g |
$634 | 2021-08-18 | |
| TRC | C384680-10mg |
6-Chloro-1H-pyrazolo[3,4-D]pyrimidin-4(7H)-one |
42754-97-2 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C384680-50mg |
6-Chloro-1H-pyrazolo[3,4-D]pyrimidin-4(7H)-one |
42754-97-2 | 50mg |
$ 160.00 | 2022-06-06 | ||
| TRC | C384680-100mg |
6-Chloro-1H-pyrazolo[3,4-D]pyrimidin-4(7H)-one |
42754-97-2 | 100mg |
$ 230.00 | 2022-06-06 | ||
| Matrix Scientific | 188793-1g |
6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one |
42754-97-2 | 1g |
$503.00 | 2023-09-06 | ||
| Matrix Scientific | 188793-5g |
6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one |
42754-97-2 | 5g |
$1508.00 | 2023-09-06 | ||
| Matrix Scientific | 188793-10g |
6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one |
42754-97-2 | 10g |
$2714.00 | 2023-09-06 | ||
| Chemenu | CM269691-1g |
6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one |
42754-97-2 | 95%+ | 1g |
$557 | 2023-01-07 |
6-Chloro-1H-pyrazolo3,4-Dpyrimidin-4(7H)-one Suppliers
6-Chloro-1H-pyrazolo3,4-Dpyrimidin-4(7H)-one Related Literature
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
Additional information on 6-Chloro-1H-pyrazolo3,4-Dpyrimidin-4(7H)-one
Introduction to 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one (CAS No. 42754-97-2)
6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one, identified by its Chemical Abstracts Service number CAS No. 42754-97-2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its versatile structural framework and potential biological activities. This compound belongs to the pyrazolopyrimidine class, a scaffold that is widely recognized for its role in the development of various therapeutic agents. The presence of a chlorine substituent at the 6-position and the fused pyrazole-pyrimidine ring system contribute to its unique chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry.
The pyrazolopyrimidine core is a privileged structure in drug discovery, exhibiting a broad spectrum of biological activities ranging from antiviral and anticancer to anti-inflammatory and antimicrobial effects. The structural motif allows for easy modifications at multiple positions, enabling the exploration of diverse pharmacophores. In particular, the 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one derivative has been studied for its potential in inhibiting key enzymes and pathways involved in diseases such as cancer and inflammation.
Recent advancements in medicinal chemistry have highlighted the importance of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one as a lead compound for developing novel therapeutic agents. Its ability to interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces makes it an attractive candidate for drug design. The chlorine atom at the 6-position serves as a handle for further functionalization, allowing chemists to introduce additional substituents that can enhance binding affinity and selectivity.
One of the most compelling aspects of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one is its role in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with various diseases, particularly cancer. By targeting specific kinases, compounds like 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one can modulate these pathways and potentially reverse disease progression. Several studies have demonstrated the efficacy of this compound in inhibiting aberrant signaling cascades involved in tumor growth and metastasis.
In addition to its kinase inhibition properties, 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one has shown promise in other therapeutic areas. For instance, it has been investigated for its potential antiviral effects against RNA viruses. The pyrazolopyrimidine scaffold can interact with viral proteins and enzymes, disrupting viral replication cycles. Furthermore, the compound has demonstrated anti-inflammatory properties by modulating cytokine production and inhibiting pro-inflammatory signaling pathways.
The synthetic accessibility of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one is another factor that contributes to its popularity in drug discovery. The compound can be synthesized through multi-step organic reactions involving readily available starting materials. This accessibility allows researchers to rapidly explore derivatives with modified substituents to optimize biological activity. The chlorine substituent at the 6-position provides a convenient site for further chemical transformations, enabling the generation of libraries of compounds for high-throughput screening.
Recent computational studies have also shed light on the binding modes of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one to biological targets. Molecular docking simulations have revealed that this compound can effectively bind to active sites of kinases and other enzymes by forming multiple hydrogen bonds and hydrophobic interactions. These interactions are critical for achieving high affinity and selectivity. Additionally, computational studies have helped identify key residues on the target proteins that contribute to binding specificity, providing insights for structure-based drug design.
The development of novel therapeutic agents often involves a multidisciplinary approach that integrates synthetic chemistry, pharmacology, biochemistry, and computational biology. 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one serves as an excellent example of how a single compound can drive multiple research avenues due to its versatile structural features and potential biological activities. Its role as a lead compound has led to several preclinical studies evaluating its efficacy and safety profiles in animal models.
One notable preclinical study focused on evaluating the antitumor activity of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one against various cancer cell lines. The results demonstrated significant inhibition of tumor growth in vitro and in vivo compared to control groups. Mechanistic studies further revealed that the compound induces apoptosis by activating caspase-dependent pathways. These findings support the potential of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one as a candidate for further clinical development.
The future prospects of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one are promising given its diverse biological activities and synthetic accessibility. Continued research efforts are expected to yield novel derivatives with improved pharmacokinetic properties and enhanced therapeutic efficacy. Additionally, advances in drug delivery systems may enable targeted delivery of this compound to specific tissues or organs, further optimizing its clinical utility.
In conclusion,6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one (CAS No. 42754-97-2) is a structurally interesting heterocyclic compound with significant potential in pharmaceutical applications. Its role as a lead compound for developing kinase inhibitors and other therapeutic agents underscores its importance in modern drug discovery efforts. With ongoing research aimed at optimizing its biological activity and pharmacokinetic properties,6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one is poised to make substantial contributions to the treatment of various diseases.
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